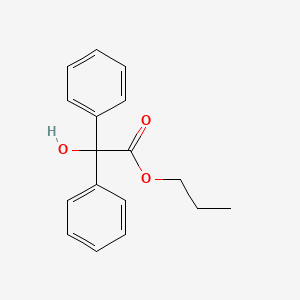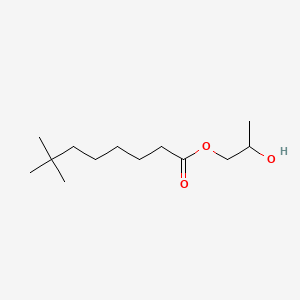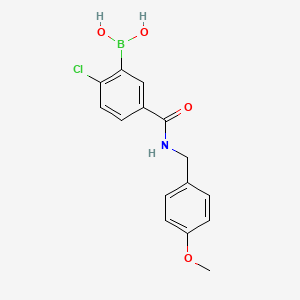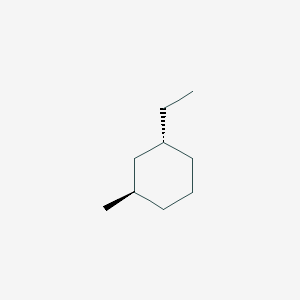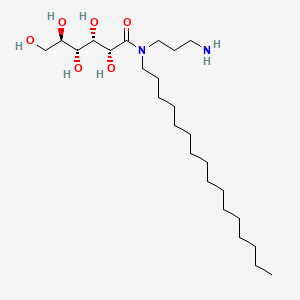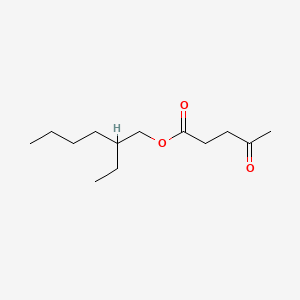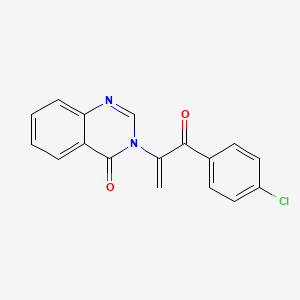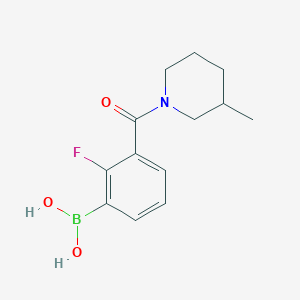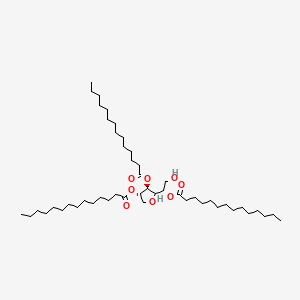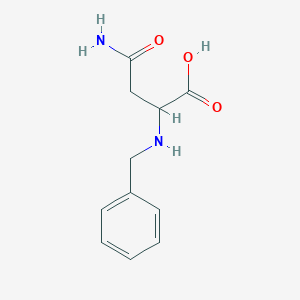
N2-Benzyl-DL-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 2469 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NSC 2469 involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of NSC 2469 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Reaktionstypen: NSC 2469 unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur und Eigenschaften der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen zur Oxidation von NSC 2469 verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion der Verbindung eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen, um funktionelle Gruppen in NSC 2469 zu ersetzen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von NSC 2469 führen kann.
Wissenschaftliche Forschungsanwendungen
NSC 2469 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: NSC 2469 wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung untersucht seine potenziellen therapeutischen Anwendungen und seine Rolle in der Medikamentenentwicklung.
Industrie: Die Verbindung wird in industriellen Prozessen zur Herstellung anderer Chemikalien und Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von NSC 2469 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of NSC 2469 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
NSC 2469 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen wie NSC 1234, NSC 5678 und NSC 9101 weisen strukturelle Ähnlichkeiten mit NSC 2469 auf.
Einzigartigkeit: NSC 2469 kann einzigartige Eigenschaften oder Aktivitäten aufweisen, die es von diesen ähnlichen Verbindungen unterscheiden und es für bestimmte Anwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
5330-39-2 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16) |
InChI-Schlüssel |
IYPFHQCBXITDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




